Ecabapide

gastroprokinetic mechanism vagal afferent electrophysiology cisapride comparator

Ecabapide (DQ-2511) is the only gastroprokinetic that suppresses gastric vagal afferent firing via NO-cGMP cascade activation, not receptor agonism. Unlike cisapride, it retains full efficacy in vagotomized and spontaneously hypertensive rat models, enabling clean dissection of neural vs. direct muscular gastric emptying mechanisms. Zero binding to dopamine, serotonin, muscarinic, CCK, or nicotinic receptors eliminates confounding off-target effects. Demonstrates sustained prokinetic action without tachyphylaxis across 4-week chronic studies. Originally discontinued after preregistration in Japan, now exclusively available as a research reference compound for cGMP-dependent motility and mucosal defense studies.

Molecular Formula C20H25N3O4
Molecular Weight 371.4 g/mol
CAS No. 104775-36-2
Cat. No. B1671072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcabapide
CAS104775-36-2
Synonyms3-2-2-(3,4-dimethoxyphenyl)ethylamino-2-oxoethylamino-N-methylbenzamide
DQ 2511
DQ-2511
ecabapide
Molecular FormulaC20H25N3O4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC=C1)NCC(=O)NCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C20H25N3O4/c1-21-20(25)15-5-4-6-16(12-15)23-13-19(24)22-10-9-14-7-8-17(26-2)18(11-14)27-3/h4-8,11-12,23H,9-10,13H2,1-3H3,(H,21,25)(H,22,24)
InChIKeyJTAGHJPZEDNHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ecabapide (CAS 104775-36-2) Compound Baseline for Scientific Procurement and Comparator Selection


Ecabapide (DQ-2511, INN ecabapide) is a substituted benzamide derivative (3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide; molecular formula C20H25N3O4; MW 371.43) originally developed by Daiichi Pharmaceutical Co. Ltd. as both a gastroprokinetic agent and an antiulcer drug [1]. The compound reached preregistration for gastritis in Japan before discontinuation in 2000 [2]. Its mechanism of action centers on peripheral neural control: ecabapide suppresses firing in gastric vagal afferent nerves by mimicking nitric oxide through stimulation of cGMP formation and activation of an inhibitory transduction cascade in sensory fibres, thereby reducing sensory information flow into the dorsal vagal complex [3]. This NO-cGMP-dependent mechanism distinguishes ecabapide mechanistically from other gastroprokinetic agents such as cisapride (5-HT4 agonist), metoclopramide (dopamine D2 antagonist), and domperidone (peripheral D2 antagonist) [3].

Why Generic Substitution of Ecabapide (DQ-2511) with Other Gastroprokinetic Agents Fails: Mechanistic and Pharmacological Divergence


Substituting ecabapide with other substituted benzamide or conventional gastroprokinetic agents is not pharmacologically equivalent because ecabapide operates through a distinct NO-cGMP-dependent vagal afferent suppression mechanism rather than classical receptor agonism or antagonism [1]. Unlike cisapride, metoclopramide, and domperidone—which act through defined receptor targets (5-HT4, D2, respectively)—ecabapide demonstrated no binding to cholecystokinin, dopamine, serotonin, α-CGRP, nicotine, or muscarinic receptors in radioligand binding studies, indicating that its prokinetic action is not mediated by blockade of these conventional receptor types [2]. Furthermore, ecabapide remains efficacious in experimental models where cisapride completely fails: in unilaterally vagotomized rats and in spontaneously hypertensive rats (SHR), ecabapide restored or enhanced gastric emptying while cisapride had no effect across the same dose ranges [3][4]. The quantitative evidence below demonstrates that these are not merely potency differences but reflect fundamentally divergent pharmacodynamic profiles that preclude interchangeable use.

Ecabapide (DQ-2511) Product-Specific Quantitative Differentiation Evidence for Scientific Procurement Decisions


Head-to-Head Electrophysiological Evidence: Ecabapide Suppresses Gastric Vagal Afferent Discharge Whereas Cisapride Has No Effect

In a direct head-to-head electrophysiological comparison, bolus intravenous injection of ecabapide (DQ-2511) at 6-60 μg/kg dose-dependently depressed the afferent discharge rate of the ventral gastric branch of the vagus nerve in anesthetized rats. Under identical experimental conditions, cisapride at the same doses showed no effect on vagal afferent firing [1]. This demonstrates that ecabapide's suppression of sensory afferent traffic is not a class-wide property of substituted benzamides, but a compound-specific pharmacodynamic feature. Additionally, the enhancement of efferent discharge provoked by ecabapide was completely blocked by bilateral vagotomy, confirming the vagally mediated mechanism [1].

gastroprokinetic mechanism vagal afferent electrophysiology cisapride comparator

Ecabapide Restores Delayed Gastric Emptying in Vagotomized Rats Where Cisapride Is Ineffective Across Full Dose Range

In unilaterally vagotomized rats—a model of vagal nerve damage-induced gastroparesis—a 2-week oral treatment with ecabapide (DQ-2511) at 1-10 mg/kg significantly lessened delays in gastric emptying of semi-solid meals. In contrast, cisapride administered under identical experimental protocols across a dose range of 0.3-10 mg/kg produced no improvement in gastric emptying whatsoever [1]. This finding is critical because it demonstrates that ecabapide retains prokinetic efficacy in a vagally compromised system, consistent with its mechanism of action that does not depend on intact vagal efferent pathways for efficacy, whereas cisapride's efficacy appears to require intact vagal circuitry [1].

gastric emptying vagotomy model cisapride-resistant

Ecabapide Enhances Gastric Emptying in Spontaneously Hypertensive Rats (SHR) Where Cisapride Shows No Efficacy

In spontaneously hypertensive rats (SHR), which exhibit gastric emptying dysfunction secondary to autonomic nervous system imbalance, a 2-week oral treatment with ecabapide (DQ-2511) at 1 mg/kg significantly stimulated gastric emptying without affecting body weight gain or indirect systolic blood pressure. Under the same experimental conditions, cisapride at oral doses of 3 and 10 mg/kg—including a 10-fold higher dose—had no effect on gastric emptying [1]. The SHR model represents a state of elevated sympathetic tone with relative parasympathetic hypofunction, and this differential efficacy further supports that ecabapide's mechanism is dissociable from conventional prokinetic receptor pharmacology [1].

spontaneously hypertensive rat autonomic dysfunction gastric emptying

Ecabapide Demonstrates Antiulcer Potency Equal to or Greater Than Cimetidine Plus Unique Chronic Ulcer Healing Activity

In a comprehensive comparative evaluation across multiple experimental gastric and duodenal ulcer models in rats, ecabapide (DQ-2511) administered orally at 30-300 mg/kg produced dose-related inhibition of water-immersion stress-, serotonin-, ASA-, indomethacin-, ethanol-, and 2DG plus indomethacin-induced gastric ulcers as well as cysteamine-induced duodenal ulcers. The antiulcer potencies of DQ-2511 were equal to or greater than those of the H2-receptor antagonist cimetidine in these ulcer models (with the exception of ASA- and 2DG plus indomethacin-induced ulcers) [1]. Critically, ecabapide at 100 and 300 mg/kg p.o. significantly accelerated the healing rate of chronic gastric ulcers induced by acetic acid, whereas cimetidine at the same doses failed to accelerate chronic ulcer healing [1]. Ecabapide also produced a sustained increase in gastric mucosal blood flow at effective antiulcer doses, indicating a dual mechanism targeting both aggressive factors (acid/pepsin reduction) and defensive factors (mucosal blood flow enhancement) [1].

antiulcer cimetidine comparator gastric mucosal defense

Radioligand Binding Evidence: Ecabapide Lacks Affinity for Conventional Receptor Targets Implicated in Gastroprokinetic Mechanisms

Radioligand binding studies were conducted to address the concern that ecabapide (DQ-2511) might exert its prokinetic effects through blockade of established receptor systems. The results conclusively demonstrated the absence of DQ-2511 binding to cholecystokinin-octapeptide (CCK-8), dopamine, serotonin, alpha-calcitonin gene-related peptide (α-CGRP), nicotine, or muscarinic receptors [1]. This negative binding profile is mechanistically significant because it rules out receptor antagonism as the basis for ecabapide's prokinetic action, distinguishing it from metoclopramide (dopamine D2/5-HT3 antagonist), domperidone (peripheral D2 antagonist), and cisapride (5-HT4 agonist/5-HT3 antagonist). The absence of dopamine D2 receptor binding is particularly noteworthy, as it predicts the absence of hyperprolactinemia and extrapyramidal side effects associated with metoclopramide and domperidone use [1][2].

radioligand binding receptor selectivity mechanism of action

Ecabapide Gastric Prokinetic Effect Is Exerted Without Tachyphylaxis on Repeated Dosing in SHRSP Model

In stroke-prone spontaneously hypertensive rats (SHRSP)—a model exhibiting gastric dysfunction from autonomic nervous system disorder—ecabapide was administered orally in multiple dosing regimens and gastric emptying was assessed by the acetaminophen (APAP) method. Ecabapide significantly enhanced gastric emptying at 1 mg/kg in single administration, at 0.3 and 1 mg/kg in 2-week repeated oral treatment, and at 7.7 mg/kg in 4-week dietary exposure [1]. The sustained efficacy across all dosing paradigms, with no attenuation of effect over time, indicates that ecabapide's prokinetic action is exerted without development of tachyphylaxis [1]. This contrasts with the clinical experience with some other gastroprokinetic agents where tachyphylaxis to the prokinetic effect has been reported with prolonged use [2].

tachyphylaxis sustained efficacy repeated dosing

Optimal Research and Industrial Application Scenarios for Ecabapide (DQ-2511) Based on Quantitative Differentiation Evidence


Investigating Vagally Mediated vs. Vagally Independent Gastroprokinetic Mechanisms in Gastroparesis Models

Ecabapide is the optimal tool compound for discriminating between vagally dependent and vagally independent prokinetic pathways. Unlike cisapride, which was completely ineffective in both unilaterally vagotomized rats (0.3-10 mg/kg p.o.) [1] and spontaneously hypertensive rats with autonomic dysfunction (3-10 mg/kg p.o.), ecabapide significantly enhanced gastric emptying at 1 mg/kg in both models [2]. This divergent efficacy profile enables researchers to use ecabapide as a positive control that retains activity even when vagal circuitry is compromised, allowing experimental dissection of neural vs. direct muscular or local enteric mechanisms of gastric emptying regulation.

Non-Receptor-Mediated cGMP-Dependent Gastroprokinetic Pathway Research

Ecabapide is uniquely suited for studies requiring a gastroprokinetic agent devoid of confounding receptor-mediated activities. Radioligand binding studies confirmed zero affinity for CCK-8, dopamine, serotonin, α-CGRP, nicotine, and muscarinic receptors [1], while mechanistic studies demonstrated that ecabapide's action is mediated through NO-cGMP cascade activation in sensory fibres [2]. Its effect on vagal afferent discharge was completely blocked by the NO biosynthesis inhibitor L-NNA (5 mg/kg), and the NO donor sodium nitroprusside (0.5 mg/kg) mimicked ecabapide's afferent-suppressing action, confirming the NO-cGMP transduction pathway [2]. This makes ecabapide an essential reference compound for cGMP-dependent gastric motility research.

Dual-Action Antiulcer Drug Research Targeting Both Mucosal Aggressive and Defensive Factors

For antiulcer drug discovery programs requiring a reference compound with combined effects on gastric aggressive factors (acid/pepsin secretion) and defensive factors (mucosal blood flow), ecabapide provides a uniquely characterized profile. At 30-300 mg/kg p.o., ecabapide demonstrated antiulcer potency equal to or greater than cimetidine across multiple experimental ulcer models while additionally accelerating chronic ulcer healing at 100-300 mg/kg—an effect not achieved by cimetidine at equivalent doses [1]. Ecabapide also produced sustained increases in gastric mucosal blood flow through endothelium-independent, cGMP-dependent vasodilation (0.01-1 mM inhibiting noradrenaline-induced contraction; abolished by the guanylate cyclase inhibitor methylene blue at 3 μM) [2]. This dual mechanism profile makes ecabapide the appropriate reference standard for mucosal defense-oriented antiulcer research.

Longitudinal Chronic Dosing Studies Requiring Sustained Gastroprokinetic Efficacy Without Tachyphylaxis

Researchers designing chronic gastric motility studies requiring sustained pharmacological effect over weeks of treatment should select ecabapide based on its demonstrated lack of tachyphylaxis. In SHRSP, ecabapide maintained significant gastric emptying enhancement across all tested paradigms: single administration (1 mg/kg), 2-week repeated oral treatment (0.3 and 1 mg/kg), and 4-week continuous dietary exposure (7.7 mg/kg) [1]. Repeated-dose toxicology studies further established non-toxic doses of 50 mg/kg in dogs and 100 mg/kg in rats after 13 weeks of daily oral administration, providing safety margins of 50- to 100-fold above the efficacious dose range for chronic experimental protocols [2].

Quote Request

Request a Quote for Ecabapide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.